2-(Hydroxyimino)-1H-indene-1,3(2H)-dione is a synthetic compound derived from ninhydrin and other related indene derivatives. This compound has garnered attention for its potential applications in medicinal chemistry and as a building block in organic synthesis. The molecular formula for this compound is C₁₁H₉N₁O₃, indicating the presence of hydroxyl, imino, and carbonyl functional groups.
The synthesis of 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione typically involves the reaction of ninhydrin with 2-hydroxy-2-(2-oxo-propyl)-indane-1,3-dione in an acetic acid medium. This method has been reported to yield the compound in a 60% yield after purification through crystallization techniques .
This compound belongs to the class of indene derivatives, specifically categorized under hydroxyimino compounds. It is notable for its structural features that include both a hydroxyl group and an imine functionality, which contribute to its reactivity and potential biological activities.
The most common method for synthesizing 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione involves a condensation reaction between ninhydrin and a derivative of indane-1,3-dione. The reaction is typically conducted under reflux conditions in the presence of acetic acid as a catalyst.
The molecular structure of 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione features:
The compound's structural parameters have been optimized using density functional theory (DFT) calculations with the B3LYP method and a 6-311++G(d,p) basis set. The vibrational modes were analyzed through Fourier-transform infrared spectroscopy, showing characteristic peaks corresponding to functional groups present in the molecule .
The primary reaction involving 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione is its formation from ninhydrin and indane derivatives. This compound can also undergo various reactions typical of imines and hydroxyl groups.
The mechanism by which 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione exerts its effects can be attributed to its ability to interact with biological targets through hydrogen bonding and coordination due to its functional groups.
Molecular docking studies indicate that this compound may exhibit binding affinity towards specific enzymes or receptors involved in biological pathways, although detailed studies are required to elucidate these interactions comprehensively .
Spectroscopic data (NMR, IR) confirm the presence of functional groups:
2-(Hydroxyimino)-1H-indene-1,3(2H)-dione has potential applications in:
Further studies are warranted to explore its full range of biological activities and applications in drug development .
Single-crystal X-ray diffraction reveals that 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione crystallizes in an orthorhombic lattice (space group Pbca), with unit cell parameters a = 7.4131(5) Å, b = 18.8596(13) Å, and c = 19.0166(13) Å. The asymmetric unit contains discrete molecules exhibiting a twist conformation across the C8−C9 bond (torsion angle: 302.24°), while the fused indene system maintains near-planarity [5]. The crystal packing is governed by robust O−H⋯O hydrogen bonds (D⋯A distance: 2.7707(13) Å, ∠D-H-A: 163(2)°), forming infinite zigzag chains along the b-axis. Complementary π-π stacking interactions (centroid distance: 3.7373(8) Å) further stabilize the three-dimensional architecture [2] [5].
Table 1: Crystallographic Parameters of 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | Pbca |
Unit Cell (Å) | a=7.4131, b=18.8596, c=19.0166 |
Volume (ų) | 2658.7(3) |
Z | 8 |
Dcalc (g/cm³) | 1.361 |
R1 | 0.045 |
H-Bond (O−H⋯O) | 2.7707(13) Å, 163(2)° |
Comparative analysis of bond metrics highlights the electron-withdrawing effect of the hydroxyimino substituent. The C1−C2 bond length in 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione elongates to 1.483 Å versus 1.462 Å in unsubstituted indane-1,3-dione, indicating reduced electron density at the C2 position. Conversely, carbonyl bonds (C1=O1: 1.210 Å; C3=O2: 1.214 Å) contract relative to parent derivatives (1.225 Å average), consistent with enhanced electrophilicity [2] [3] [7]. The hydroxyimino group induces angle strain (5.65°) at the spiro junction, exceeding values in non-functionalized analogs (e.g., 2-oxocycloheptyl-indene-dione: 4.2°) [5]. This geometric perturbation facilitates nucleophilic attack at C2, a trait exploited in forensic amino acid detection [2].
Table 2: Bond Length/Angle Comparison with Derivatives
Bond/Angle | 2-(Hydroxyimino)-derivative | 2-Oxocycloheptyl-derivative | 2-Hydroxyaryl-derivative |
---|---|---|---|
C1−C2 (Å) | 1.483 | 1.497 | 1.479 |
C1=O1 (Å) | 1.210 | 1.216 | 1.218 |
C2−N (Å) | 1.298 | - | - |
C2−C1−C8−C9 (°) | 5.65 | 4.20 | 4.85 |
Intramolecular O−H⋯O=C hydrogen bonding (O⋯O distance: 2.65–2.75 Å) imposes rigidity on the hydroxyimino-carbonyl motif, restricting rotation about the C2−N bond. This six-membered pseudo-cycle stabilizes the Z-isomer configuration, as confirmed by NMR (δOH: 6.69 ppm, broad singlet) and IR (νO-H: 3421 cm⁻¹; νC=O: 1750/1707 cm⁻¹) [2] . In crystals, intermolecular O−H⋯O bonds propagate as C(11) chains along the a-axis, with ancillary C−H⋯O interactions (D⋯A: 3.2758–3.3998 Å) reinforcing lattice cohesion. Variable-temperature NMR studies indicate restricted rotation of the indene ring at temperatures below 220 K, attributed to H-bond-mediated steric locking [5] [7].
Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) reveal a narrowed HOMO-LUMO gap (HLG) of 3.8 eV for 2-(Hydroxyimino)-1H-indene-1,3(2H)-dione versus 4.5 eV in non-conjugated indanediones. This reduction signifies heightened electrophilicity and aligns with the HLG demarcation (|HLG| < 11.25 eV) proposed to distinguish biotic-like reactivity [2] [4]. The HOMO localizes over the indene π-system and hydroxyimino oxygen, while the LUMO concentrates on the carbonyl groups (Figure 1). Consequently, nucleophiles target C2 and C9, validated by Fukui indices (ƒ⁻: 0.082 at C2) [9].
The Molecular Electrostatic Potential (MEPS) surface exhibits electrophilic basins (δ+: >30 kcal/mol, blue) at carbonyl oxygens and nucleophilic regions (δ−: < −40 kcal/mol, red) at hydroxyimino oxygen. This polarization facilitates dimerization via O−H⋯O bonds and rationalizes ligand-protein docking affinities (−9.2 kcal/mol with Heme Oxygenase 1) observed in pharmacological screens [2].
Table 3: Quantum Chemical Descriptors from DFT Calculations
Descriptor | Value | Chemical Implication |
---|---|---|
HOMO Energy (eV) | −6.7 | Electron-donating strength |
LUMO Energy (eV) | −2.9 | Electron-accepting propensity |
HLG (eV) | 3.8 | Kinetic stability/reactivity |
MEPS Max (kcal/mol) | +52.3 (Carbonyl O) | Electrophilic attack site |
MEPS Min (kcal/mol) | −46.8 (Hydroxyimino O) | Nucleophilic/H-bond donor site |
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